molecular formula C7H8O2 B563642 3-Methylcatechol-d3 CAS No. 1189946-33-5

3-Methylcatechol-d3

Cat. No.: B563642
CAS No.: 1189946-33-5
M. Wt: 127.157
InChI Key: PGSWEKYNAOWQDF-FIBGUPNXSA-N
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Description

3-Methylcatechol-d3 is a deuterated derivative of 3-Methylcatechol, an organic compound with the molecular formula C7H5D3O2. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with a methyl group at the third position. It is commonly used in scientific research due to its stable isotopic labeling, which aids in various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcatechol-d3 typically involves the deuteration of 3-Methylcatechol. One common method is the catalytic hydrogenation of 3-Methylcatechol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. For instance, recombinant strains of Escherichia coli expressing specific genes from the toluene degradation pathway can be used to produce 3-Methylcatechol, which is then subjected to deuteration.

Chemical Reactions Analysis

Types of Reactions: 3-Methylcatechol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Mass Spectrometry and Nuclear Magnetic Resonance:
    3-Methylcatechol-d3 is utilized as a stable isotopic label in mass spectrometry and nuclear magnetic resonance studies. Its deuterium labeling allows for precise tracking of molecular interactions and transformations during chemical reactions.

Biology

  • Metabolic Pathway Studies:
    The compound plays a crucial role in studying metabolic pathways and enzyme kinetics. For instance, it can be metabolized by catechol 1,2-dioxygenase, which facilitates the understanding of biochemical processes involving catechols.

Medicine

  • Pharmacokinetic Tracer:
    In pharmacokinetic studies, this compound serves as a tracer to monitor the absorption, distribution, metabolism, and excretion of drugs. This application is critical for developing new therapeutic agents and understanding their behavior in biological systems.

Industry

  • Synthesis of Fine Chemicals:
    The compound is also valuable in the synthesis of fine chemicals and pharmaceuticals. Its use in biocatalytic processes allows for the efficient production of various catechols from substrates like toluene .

Case Studies

  • Metabolic Studies Using Isotopic Labeling:
    A study demonstrated how researchers used this compound to trace metabolic pathways in microbial degradation processes. The deuterated compound allowed for the differentiation between labeled and unlabeled metabolites, providing insights into metabolic fluxes within microbial communities.
  • Pharmacokinetic Research:
    In pharmacokinetic studies involving new drug formulations, this compound was employed to assess the bioavailability of compounds. By tracking the labeled compound through various biological matrices, researchers could evaluate how modifications to drug structures affected their pharmacokinetics.

Mechanism of Action

The mechanism of action of 3-Methylcatechol-d3 involves its interaction with specific enzymes and metabolic pathways. For instance, it can be metabolized by catechol 1,2-dioxygenase, leading to the formation of intermediates that participate in various biochemical reactions. The deuterium labeling allows for precise tracking of these metabolic processes .

Comparison with Similar Compounds

    3-Methylcatechol: The non-deuterated form of 3-Methylcatechol-d3.

    2,3-Dihydroxytoluene: Another isomer of methylbenzenediol.

    3-Methylpyrocatechol: A synonym for 3-Methylcatechol.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .

Biological Activity

3-Methylcatechol-d3 (3-MC-d3) is a deuterated analog of 3-methylcatechol, an organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of 3-MC-d3, focusing on its mechanisms of action, effects on various biological systems, and potential applications in agriculture and medicine.

This compound is characterized by the molecular formula C9H10O2C_9H_{10}O_2 and is a derivative of catechol. The presence of deuterium (d3) enhances its stability and allows for tracing in metabolic studies. Its structure includes two hydroxyl groups (-OH) attached to a benzene ring, contributing to its reactivity and biological functions.

Antifecundity Effects in Aphids

Recent studies have demonstrated that 3-MC-d3 significantly reduces the fecundity of the aphid species Myzus persicae. The compound inhibits the transcriptional activity of the aphid estrogen-related receptor (MpERR), which plays a crucial role in regulating glycolytic gene expression. This inhibition leads to decreased offspring production by affecting key enzymes such as phosphofructokinase and pyruvate kinase, ultimately suppressing glycolytic activity .

Vasodilatory Effects

Research indicates that catechols, including 3-MC, can induce vasodilation by relaxing vascular smooth muscle. In particular, studies have shown that 3-MC may activate voltage-gated potassium channels (KV channels), leading to reduced arterial blood pressure without negatively impacting heart rate. The vasodilatory effect has been observed in spontaneously hypertensive rat models, suggesting potential therapeutic applications for hypertension management .

Metabolic Pathways

The metabolism of 3-MC-d3 involves various enzymatic pathways, primarily through catechol-O-methyltransferase (COMT), which methylates catecholic compounds. This enzymatic activity is crucial for detoxifying catechols and modulating their biological effects. Variations in COMT activity can influence the pharmacokinetics and efficacy of 3-MC-d3 in different biological contexts .

Case Studies

StudyFocusFindings
Aphid Control Effects on Myzus persicae3-MC-d3 reduced intrinsic transcriptional activity of MpERR, decreasing offspring production.
Vasodilation Vascular Smooth Muscle RelaxationInduced vasodilation via KV channel activation; reduced blood pressure in hypertensive rats.
Metabolism COMT ActivityMethylation of 3-MC-d3 by COMT affects its biological availability and activity.

Research Findings

  • Inhibition of Glycolysis : Treatment with 3-MC-d3 led to a significant decrease in glycolytic gene expression in aphids, indicating its potential as a biopesticide.
  • Vasodilatory Mechanism : The compound's ability to relax vascular smooth muscle suggests it could serve as a template for developing new antihypertensive drugs.
  • Stability and Tracing : The deuterated form allows researchers to trace metabolic pathways more accurately, enhancing our understanding of its biological interactions.

Q & A

Basic Research Questions

Q. What are the validated synthesis routes and characterization techniques for 3-Methylcatechol-d3?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or deuterated reagent use (e.g., D₂O or deuterated methylating agents). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium placement and isotopic purity. Mass spectrometry (MS) is critical for verifying molecular weight shifts due to deuterium substitution. Ensure protocols align with IUPAC guidelines for compound naming and purity thresholds (>98% isotopic enrichment) .

Q. How is this compound utilized in isotopic labeling for metabolic pathway studies?

  • Methodological Answer : As a deuterated analog, it serves as a stable isotope tracer in liquid chromatography-mass spectrometry (LC-MS) to track metabolic intermediates. Researchers should design experiments with controls to account for natural isotope abundance and validate tracer incorporation rates. Use kinetic modeling to differentiate endogenous vs. tracer-derived metabolites .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with deuterated internal standards ensures precision. Optimize chromatographic separation to resolve deuterated and non-deuterated forms. Validate methods per FDA bioanalytical guidelines, including matrix effect assessments and recovery studies .

Advanced Research Questions

Q. How can isotopic dilution effects be mitigated in longitudinal studies using this compound?

  • Methodological Answer : Implement time-course sampling to monitor deuterium loss via metabolic exchange. Use compartmental modeling to adjust for isotopic dilution. Pair with ¹³C-labeled analogs for cross-validation. Ensure storage conditions (-80°C, inert atmosphere) minimize deuterium exchange .

Q. What experimental strategies address contradictory data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct stability studies across pH 2–9 at 37°C, using NMR to detect deuterium loss. Compare degradation kinetics with non-deuterated analogs. Apply Arrhenius modeling to predict shelf-life. Discrepancies may arise from buffer composition or temperature fluctuations; replicate conditions from conflicting studies to identify variables .

Q. How does deuterium substitution influence the reaction kinetics of this compound in enzymatic assays?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows reactions involving C-H bond cleavage. Measure KIE by comparing reaction rates with non-deuterated controls. Use stopped-flow spectroscopy or isotopic labeling in active sites to isolate effects. Report both primary (direct bond cleavage) and secondary (conformational) KIEs .

Q. What computational approaches predict the isotopic impact of this compound on binding affinities?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model deuterium’s electronic effects. Molecular dynamics (MD) simulations can assess conformational changes due to isotopic substitution. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers design studies to evaluate the compound’s long-term stability in environmental matrices?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% humidity) over 6–12 months. Analyze degradation products via high-resolution MS. Include abiotic controls (light, oxygen exposure) to differentiate chemical vs. microbial degradation. Reference EPA guidelines for environmental fate studies .

Q. Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves and eye protection. Store in airtight, light-resistant containers under argon. Follow institutional guidelines for deuterated waste disposal, as improper disposal risks isotopic contamination .

Q. How can researchers ensure ethical procurement of this compound for academic use?

  • Methodological Answer : Source from suppliers compliant with the Chemical Weapons Convention (CWC) and national regulations (e.g., DEA Controlled Substances Act). Require certificates of analysis (CoA) for isotopic purity and origin. Document procurement steps for audit trails .

Properties

IUPAC Name

3-(trideuteriomethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSWEKYNAOWQDF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676028
Record name 3-(~2~H_3_)Methylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189946-33-5
Record name 3-(~2~H_3_)Methylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.
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Synthesis routes and methods II

Procedure details

A single step synthesis of anthraquinone analogues (A-N) was accomplished by reacting selected phthalic anhydrides with substituted phenols in the presence of AlCl3/NaCl (FIGS. 1 and 4). The reaction between phthalic anhydride and substituted phenols such as catechol, 1,4-hydroquinone and pyrogallol produced 1,2 dihydroxy-(A), 1,4-dihydroxy-(E) and 1,2,3-trihydroxy anthraquinones (F), respectively, whereas with resorcinol afforded 1,3-dihydroxy anthraquinone (D) and 3′,6′ dihydroxyfluoran (D1). However, the reaction with 3-methyl catechol yielded 1,2-dihyroxy-3-methyl anthraquinone (B) and 1-methyl-2,3-dihydroxy anthraquinone (C) as the major and minor products, respectively. It is interesting to compare the yield of products with various substrates. The reaction of phthalic anhydride and catechol gave 50% of A whereas with 3-methyl catechol gave products B and C with 60% and 15% yield, respectively. Moreover, the reaction with 1,4-hydroquinone and pyrogallol afforded 80% of E and 75% of F, whereas with resorcinol gave 50% of D and 20% of Dl. The variation in yield was probably due to acylation at ortho and para positions to the hydroxyl groups. There is no para position free in 1,4-hydroquinone and hence the acylation was at ortho to the hydroxyl groups to afford a high yield of product E. In the reaction between pyrogallol and phthalic anhydride, the acylium ion either substituted at ortho to 1-hydroxyl or 3-hydroxyl group or para position to 2-hydroxyl group to yield a single product F. However, with 3-methyl catechol, the possible substitution of the acylium ions were either ortho or para to hydroxyl groups or ortho to the methyl group and lead to two products B and C with different yields. In the reaction between phthalic anhydride and resorcinol, the potential substitutions of the acylium ion are at positions 2, 4 and 6. The reaction did not take place at position 2 with high electron density due to steric hindrance but it was favored at positions 4 and 6 to yield D. However, with excess amount of resorcinol gave another side product D1. Interestingly, catechol gave only product A due to substitutions at positions 3 and 6. It is clear that even if the acylium ion reacts at positions 4 or 5 in catechol, A would have been the only product due to ring closures at 3 or 6 positions. Friedel-Crafts ortho bisacylation reactions were also studied in the presence of various solvents with AlCl3 (FIG. 2). Although benzene, toluene and nitrobenzene are solvents of choice for acylation reaction (Huffman, J. W., et al., J. Org. Chem., 37 487-490 (1972)), it was found that nitrobenzene was the only effective solvent for Friedel-Crafts “ortho acylation” reaction in our studies. It is important to compare the reactivity and yield of products between AlCl3/C6H5NO2 and AlCl3/NaCl melt. Even with a poor yield, AlCl3/C6H5NO2 system needed longer time (>4 h) and high temperatures such as >215 C for the reaction to complete. The reaction also was carried out with phthaloyl chloride 1a, instead of phthalic anhydride. Phthaloyl chloride 1a was prepared by treating phthalic acid with excess amount of thionyl chloride at 80 C for 2 h. The reaction was carried out under identical conditions with AlCl3/C6H5NO2. There was no improvement in the yield of the products. However, with the AlCl3/NaCl melt at 165 C, the reaction proceeded faster and gave a much higher yield (FIG. 2). The poor yield at higher temperatures was probably due to potential decomposition of phenolic compounds.
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Synthesis routes and methods III

Procedure details

By repeating the procedure of Example 5, meta-cresol was subjected to reaction under the same conditions, except perisobutyric acid was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 99.9% and there were obtained 10.3% of 3-methyl-1,2-dihydroxy benzene, 23.0% of 4-methyl-1,2-dihydroxy benzene and 25.9% of 3-metyl-1,4-dihydroxy benzene.
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Synthesis routes and methods IV

Procedure details

In the presence of 0.2% by weight of the same phosphorus-containing acid ester as indicated in Example 4, 1 mol or orthocresol and 0.2 mol of peracetic acid were caused to react at 50°C. Within 75 minutes after the start of the addition of peracid, the reaction product was analyzed by gas chromatography. Consequently, it was found that the conversion of peracetic acid was 99.8% and that there were produced 3-methyl-1,2-dihydroxy benzene and 2-methyl-1,4-dihydroxy benzene in amounts corresponding to 40.0% and 29.3% respectively.
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Synthesis routes and methods V

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of ortho-cresol was used in place of para-cresol and the peracetic acid was used at a proportion of 0.05 mol and the reaction temperature was held at 50° C. Analysis of the reaction mixture by gas chromatograph showed the conversion of ortho-cresol to be 4.00 percent and the yields of 3-methyl-1,2-dihydroxybenzene and 2-methyl-1,4-dihydroxybenzene to be 35.6 mol percent and 33.9 mol percent respectively based on the consumed peracetic acid.
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